Halodrol-50
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Overview
Description
Halodrol-50, also known as chlorodehydromethylandrostenediol, is a synthetic anabolic-androgenic steroid. It is a derivative of testosterone and is known for its ability to enhance muscle mass, strength, and athletic performance. This compound was initially developed by Gaspari Nutrition and has since become popular in the bodybuilding community .
Preparation Methods
Synthetic Routes and Reaction Conditions
Halodrol-50 is synthesized through a series of chemical reactions starting from dehydrochloromethyltestosterone (oral turinabol). The synthetic route involves the reduction of the carbonyl group in dehydrochloromethyltestosterone, followed by the separation of epimers by fractional crystallization from dichloromethane .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is carefully controlled to ensure the purity and potency of the final product. The production also involves stringent quality control measures to comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Halodrol-50 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Chlorinating agents like thionyl chloride and phosphorus pentachloride are employed.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives of the parent compound. These derivatives exhibit different levels of anabolic and androgenic activity.
Scientific Research Applications
Halodrol-50 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of anabolic-androgenic steroids.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Medicine: Studied for potential therapeutic uses in conditions like muscle wasting and osteoporosis.
Industry: Used in the development of performance-enhancing supplements and pharmaceuticals.
Mechanism of Action
Halodrol-50 exerts its effects by binding to androgen receptors in muscle cells. Once bound, it activates the receptor, leading to an increase in protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and repair .
Comparison with Similar Compounds
Similar Compounds
Turinabol: Similar structure but differs in the presence of a hydroxyl group.
Methandienone: Another anabolic steroid with a similar mechanism of action.
Stanozolol: Known for its anabolic properties but with a different chemical structure.
Uniqueness
Halodrol-50 is unique due to its specific chemical modifications, which enhance its anabolic activity while minimizing androgenic side effects. The presence of a chlorine atom at the C4 position prevents aromatization, reducing the risk of estrogenic side effects .
Properties
Molecular Formula |
C20H29ClO2 |
---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
(8R,9R,10R,13S,14R,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13-,14-,16?,18-,19+,20+/m1/s1 |
InChI Key |
ZHWBNJVZZYSUJZ-SCOHMAHWSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@]2(C)O)CCC4=C(C(C=C[C@]34C)O)Cl |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.